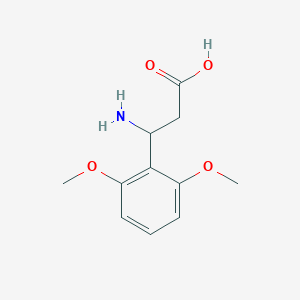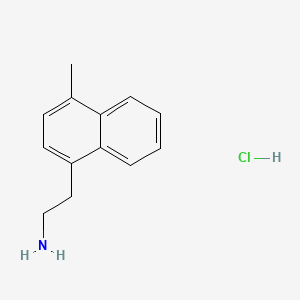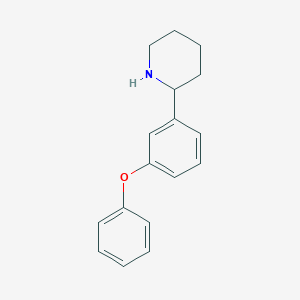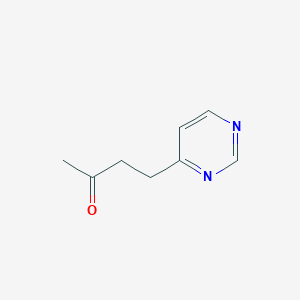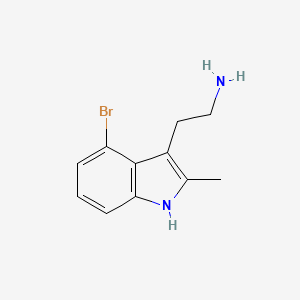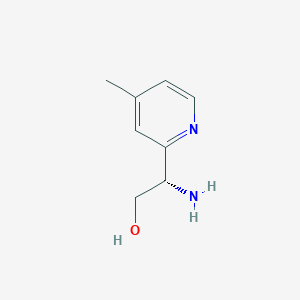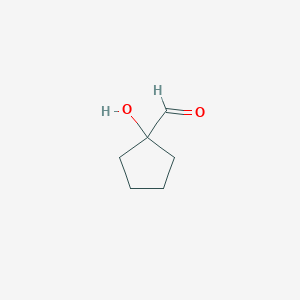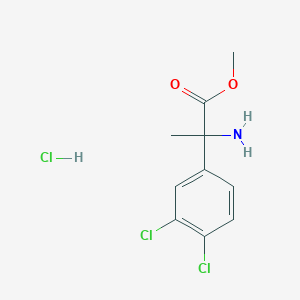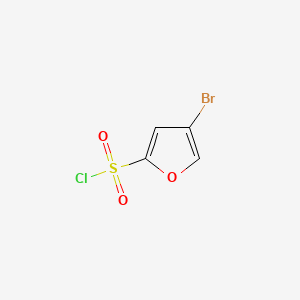
4-Bromofuran-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromofuran-2-sulfonyl chloride is an organosulfur compound with the molecular formula C4H2BrClO3S It is a derivative of furan, substituted with a bromine atom at the 4-position and a sulfonyl chloride group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromofuran-2-sulfonyl chloride typically involves the sulfonylation of 4-bromofuran. One common method is the reaction of 4-bromofuran with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 2-position. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. Industrial production may also incorporate purification steps such as recrystallization or distillation to obtain high-quality product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromofuran-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonyl thiols, respectively.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and acetonitrile.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonyl Thiols: Formed by reaction with thiols.
Scientific Research Applications
4-Bromofuran-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized compounds.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromofuran-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate, and sulfonyl thiol derivatives. The bromine atom at the 4-position can also participate in electrophilic aromatic substitution reactions, further expanding its synthetic utility.
Comparison with Similar Compounds
4-Bromobenzenesulfonyl chloride: Similar in structure but with a benzene ring instead of a furan ring.
4-Chlorofuran-2-sulfonyl chloride: Similar but with a chlorine atom instead of a bromine atom at the 4-position.
Uniqueness: 4-Bromofuran-2-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group on a furan ring. This combination imparts distinct reactivity and properties, making it a valuable compound in organic synthesis and research.
Properties
Molecular Formula |
C4H2BrClO3S |
|---|---|
Molecular Weight |
245.48 g/mol |
IUPAC Name |
4-bromofuran-2-sulfonyl chloride |
InChI |
InChI=1S/C4H2BrClO3S/c5-3-1-4(9-2-3)10(6,7)8/h1-2H |
InChI Key |
UROVRAPZEOTJOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


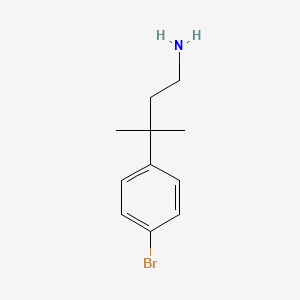
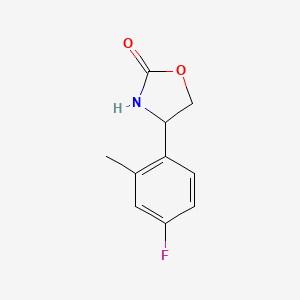
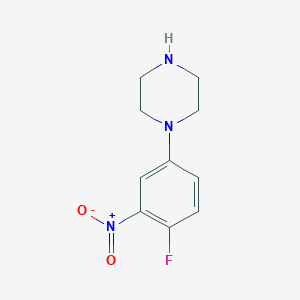
![1'-(2-{[1,1'-Biphenyl]-4-yl}acetyl)-[1,4'-bipiperidin]-2-one](/img/structure/B13600048.png)
